3-Methyl-6-phenylimidazo[1,2-A]pyridine
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Overview
Description
3-Methyl-6-phenylimidazo[1,2-A]pyridine is a heterocyclic aromatic amine. It belongs to the class of imidazo[1,2-A]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-phenylimidazo[1,2-A]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenylacetaldehyde in the presence of a catalyst. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can be tailored to meet industrial standards and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl or phenyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Methyl-6-phenylimidazo[1,2-A]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. It can bind to DNA and proteins, leading to changes in their structure and function. This interaction can result in the inhibition of key enzymes and signaling pathways, ultimately affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic aromatic amine with similar structural features.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
3-Methyl-6-phenylimidazo[1,2-A]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-methyl-6-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H12N2/c1-11-9-15-14-8-7-13(10-16(11)14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
RLZBWKUWVRMUDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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